Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Kinase Inhibitor Selectivity Structure-Activity Relationship (SAR) DYRK1A

Select this precise imidazo[1,2-b]pyridazine scaffold for reproducible kinase SAR. The orthogonal C3-bromo (Suzuki/Sonogashira cross-coupling) and C6-methyl ester (hydrolysis to carboxylic acid for amide formation) handles enable modular library synthesis targeting Tyk2, DYRK1A, ROCK2, Haspin, and VEGFR kinases. Substitution pattern at C3 and C6 critically governs kinase selectivity and ADMET profiles; using any other imidazo[1,2-b]pyridazine derivative lacking these specific functionalities risks non-reproducible results and failed synthetic trajectories.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1234616-07-9
Cat. No. B1430162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
CAS1234616-07-9
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C(=NC=C2Br)C=C1
InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3
InChIKeyGTMUMEVVAXZMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-07-9): A Privileged Scaffold for Kinase Inhibitor Development and Drug Discovery


Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-07-9) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class. This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its extensive biomedical applications, particularly as a kinase inhibitor scaffold. Its molecular formula is C8H6BrN3O2 with a molecular weight of 256.06 g/mol, typically supplied at 95% purity . The compound serves as a versatile synthetic intermediate for constructing diverse compound libraries targeting a wide range of kinases, including Tyk2, DYRK1A, ROCK2, Haspin, and VEGFR [1].

Why Methyl 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylate Cannot Be Substituted by Generic Imidazopyridazine Analogs


The imidazo[1,2-b]pyridazine core is not a monolithic entity; its biological activity and physicochemical properties are exquisitely sensitive to the specific pattern and nature of its substituents. Generic substitution is not possible because even minor structural modifications at key positions can drastically alter kinase selectivity profiles and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. For instance, the substitution at the C3 position can determine binding affinity under the kinase P-loop, while the nature of substituents at the C6 position can profoundly impact metabolic stability and cellular permeability [1]. Therefore, using a different imidazo[1,2-b]pyridazine derivative, lacking the specific C3-bromo and C6-methyl ester functionalities, will not yield the same synthetic trajectory or biological profile, leading to failed experiments and non-reproducible results.

Quantitative Evidence: Differentiation of Methyl 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylate from Close Analogs


Enhanced DYRK1A Selectivity via C3-Substitution in Imidazo[1,2-b]pyridazine Inhibitors

Substitution at the C3 position of the imidazo[1,2-b]pyridazine core, which in the target compound is a bromine atom, is critical for increasing binding affinity to DYRK1A. This is a key differentiator from C3-unsubstituted or C3-methyl analogs. The bromine atom at C3 acts as a synthetic handle and directly influences binding interactions under the kinase P-loop [1].

Kinase Inhibitor Selectivity Structure-Activity Relationship (SAR) DYRK1A

Optimization of Tyk2 JH2 Inhibitor Potency and Selectivity via C3-Position Functionalization

Structure-activity relationship (SAR) studies on imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors have identified the C3 position as a critical site for modulating potency and selectivity. The target compound, bearing a bromine at C3, provides a versatile starting point for exploring this chemical space and optimizing lead compounds, which is distinct from analogs with fixed C3-substituents .

Allosteric Kinase Inhibition Tyk2 JH2 Metabolic Stability

Superior VEGFR Selectivity of Imidazo[1,2-b]pyridazine Derivatives Over Multitargeted Kinase Inhibitor Ponatinib

Derivatives based on the imidazo[1,2-b]pyridazine scaffold have demonstrated superior VEGFR selectivity compared to the clinically approved, multitargeted kinase inhibitor ponatinib. This is a crucial differentiator, as high selectivity is paramount for reducing off-target toxicity. The target compound, as a precursor to such selective inhibitors, provides a key advantage in this therapeutic area [1].

VEGFR-2 Kinase Selectivity Profile Antiangiogenesis

Primary Application Scenarios for Methyl 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylate in Discovery and Development


Medicinal Chemistry: Kinase Inhibitor Lead Optimization and Library Synthesis

This compound is a premier building block for medicinal chemists engaged in structure-activity relationship (SAR) campaigns to discover novel, selective kinase inhibitors. The C3-bromo group allows for rapid diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore chemical space and optimize binding interactions with targets such as DYRK1A and Tyk2 JH2, as demonstrated in the literature [1].

Pharmacology: Development of Selective Kinase Probes

Researchers can use this compound as a starting material to synthesize highly selective chemical probes for investigating specific kinase signaling pathways. The evidence shows that derivatives of this scaffold can achieve superior selectivity over closely related kinases (e.g., DYRK1A over CLKs) and a cleaner profile than existing multi-kinase inhibitors like ponatinib, enabling more precise mechanistic studies [2].

Drug Discovery: Building Block for Kinase-Targeted Therapeutics

In drug discovery programs targeting kinases implicated in oncology, inflammation, and other diseases, this compound serves as a strategic intermediate. Its ability to be elaborated into potent and selective inhibitors with favorable in vivo activity (as seen in rat models for Tyk2 JH2 inhibitors) and improved selectivity profiles (as seen in VEGFR-2 inhibitors) makes it a valuable asset in preclinical development pipelines .

Synthetic Chemistry: Multifunctional Heterocyclic Intermediate for Derivatization

Beyond biology, this compound is a versatile tool for synthetic chemists. It provides two orthogonal reactive handles: the C3-bromo group for metal-catalyzed cross-coupling and the C6-methyl ester for hydrolysis to a carboxylic acid, enabling further amide or ester formation. This allows for the modular construction of diverse compound libraries for biological screening or materials science applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.